molecular formula C20H24N2O5S B2544869 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2201657-61-4

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B2544869
CAS No.: 2201657-61-4
M. Wt: 404.48
InChI Key: FKYRKSOHTLMWBB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . It has a molecular weight of 136.1479 .


Synthesis Analysis

The synthesis of this compound involves conversion of the nitro function into sulfonamide via the Sandmeyer reaction . Direct introduction of sulfonyl chloride into the dihydrobenzodioxin, followed by amination, also leads to the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in an acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture to produce in a stable way the resulting non-activated o-quinone and generate structural analogues .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 136.1479 . The InChI string for this compound is InChI=1S/C8H8O2/c1-2-4-8-7 (3-1)9-5-6-10-8/h1-4H,5-6H2 .

Scientific Research Applications

Synthesis and Complexation with Metal Ions

  • Sulfonylated compounds, including those related to the specified chemical structure, have been synthesized and complexed with metal ions like Ni(II) and Fe(II). The study conducted by Kingsley John Orie, R. Duru, and R. Ngochindo (2021) found that these complexes can be characterized using spectroscopic methods and might have applications in increasing the biological and catalytic potential of these ligands in the pharmaceutical and chemical industries (Orie et al., 2021).

Antimicrobial Activity

  • A study by Aziz‐ur‐Rehman et al. (2017) introduced derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities that exhibited valuable antibacterial results. This suggests potential applications of these compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Structure and Solvate Formation

  • The crystal structures of solvates of sulfapyridine, including those with piperidine, have been explored by J. Pratt, Janna Hutchinson, and C. Stevens (2011), indicating the structural diversity and potential for forming stable solvates with various solvents, which could be useful in material science and crystallography (Pratt et al., 2011).

Reactivity and Synthetic Applications

  • The reactivity of benzodioxinopyridazines with sodium methoxide and amines, including piperidine, was studied by E. Oishi et al. (2004), offering insights into synthetic pathways that could be exploited for generating diverse chemical structures for further biological or material science applications (Oishi et al., 2004).

Antimicrobial and Antioxidant Potential

  • Novel sulfonyl hydrazones containing piperidine rings have been synthesized and evaluated for their antioxidant and anticholinesterase activity, as reported by Nurcan Karaman et al. (2016). This suggests that modifications of the piperidine structure could yield compounds with significant biological activities (Karaman et al., 2016).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, it’s worth noting that sulfonamides are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains .

Safety and Hazards

The compound is classified as Skin Corr. 1B according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it causes skin corrosion or irritation .

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-15-3-2-8-21-20(15)27-14-16-6-9-22(10-7-16)28(23,24)17-4-5-18-19(13-17)26-12-11-25-18/h2-5,8,13,16H,6-7,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYRKSOHTLMWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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